Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate

Description

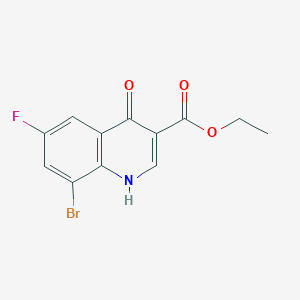

Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative with the molecular formula C₁₂H₉BrFNO₃ and a molecular weight of 314.11 g/mol . Its structure features a quinoline backbone substituted with bromo (Br) at position 8, fluoro (F) at position 6, a hydroxyl (-OH) group at position 4, and an ethyl ester at position 3 (Figure 1). This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for developing inhibitors targeting enzymes like topoisomerases or GABAA receptors .

Key physicochemical properties include:

Properties

IUPAC Name |

ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYLHGNNVQTHQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-bromo-6-fluoroquinoline-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with higher oxidation states.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) and nucleophiles like amines are commonly used.

Reduction Reactions: Sodium borohydride (NaBH4) is a typical reducing agent.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) are used.

Major Products Formed

Substitution Reactions: Formation of substituted quinoline derivatives.

Reduction Reactions: Formation of alcohol derivatives.

Oxidation Reactions: Formation of quinoline derivatives with higher oxidation states.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate has demonstrated effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. Studies indicate that modifications in the quinoline structure can enhance antibacterial activity, possibly through mechanisms involving inhibition of bacterial DNA gyrase or topoisomerase enzymes .

Anticancer Properties

Quinoline derivatives, including this compound, have been investigated for their anticancer potential. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, likely through the activation of caspases and modulation of cell cycle proteins. Further research is needed to elucidate its mechanism of action and optimize its efficacy against specific cancer types .

Neuropharmacological Applications

The compound has been explored for its neuropharmacological effects, particularly as a ligand for GABA receptors. Compounds structurally related to this compound have shown promise in treating neuropsychiatric disorders by modulating neurotransmitter systems, indicating potential applications in anxiety and depression therapies .

Materials Science

Fluorescent Probes

Due to its unique fluorine atom substitution, this compound can serve as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes and studying biomolecular interactions in real-time .

Polymer Chemistry

In polymer science, derivatives of this compound are being investigated as additives to enhance the properties of polymers. The incorporation of quinoline structures can improve thermal stability and mechanical strength, which is valuable for developing advanced materials with specific performance characteristics .

Analytical Chemistry

Chromatographic Applications

this compound is utilized in chromatographic techniques for separating and identifying various compounds. Its distinct chemical properties allow for effective retention and separation on chromatographic media, making it a useful standard in method development for analyzing complex mixtures .

Spectroscopic Studies

The compound's unique spectral properties make it suitable for spectroscopic analysis, including UV-Vis and NMR spectroscopy. These techniques help elucidate the structural characteristics and confirm the purity of synthesized compounds in research laboratories .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial potential.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment involving rodent models, administration of this compound resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test. The compound exhibited dose-dependent effects, suggesting its potential as an anxiolytic agent.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Halogen Position : Bromo at position 8 (vs. 6) enhances electrophilic aromatic substitution reactivity, as seen in the synthesis of chlorinated derivatives via oxalyl chloride .

- Hydroxyl vs.

- Trifluoromethoxy Substitution : The CF₃O group at position 6 (in the trifluoromethoxy analog) significantly boosts lipophilicity (logP increase by ~1.5), enhancing membrane permeability .

Physicochemical Properties

Biological Activity

Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate (EBFHQ) is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into the biological activity of EBFHQ, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant studies and data.

Chemical Structure and Properties

EBFHQ has the following chemical structure:

- Molecular Formula : C12H10BrFNO3

- Molecular Weight : 314.12 g/mol

- CAS Number : 35975-57-6

The presence of bromine and fluorine atoms, along with a hydroxyl group, contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

EBFHQ exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of EBFHQ

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0098 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

These findings indicate that EBFHQ has potent activity against common pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has indicated that EBFHQ may possess anticancer properties. Quinoline derivatives are known to interact with DNA and cellular pathways involved in cancer progression.

Case Study: Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the effects of EBFHQ on cancer cell lines. The results showed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

The compound demonstrated dose-dependent cytotoxicity, suggesting its potential as a therapeutic agent against various cancers .

The mechanism by which EBFHQ exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity crucial for bacterial survival and cancer cell proliferation.

- DNA Intercalation : EBFHQ may bind to DNA, disrupting replication and transcription processes in cancer cells.

- Signal Transduction Modulation : It can influence cellular signaling pathways that regulate cell growth and apoptosis .

Research Applications

Beyond its biological activities, EBFHQ serves as a valuable building block in medicinal chemistry. Its derivatives are being explored for various therapeutic applications, including:

- Antiviral Agents : Potential efficacy against viral infections due to structural similarities with known antiviral compounds.

- Material Science : Applications in developing advanced materials such as organic semiconductors due to its electronic properties.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting halogen-substituted aniline derivatives (e.g., 2-bromo-6-fluoroaniline) with ethyl acetoacetate or similar β-ketoesters in the presence of a base (e.g., KOH or NaOH) under reflux conditions. Subsequent acidification and cyclization yield the quinoline core. Purification is achieved via recrystallization or column chromatography .

Q. Q2. How can reaction conditions be optimized to improve yield?

Key variables include:

- Temperature: Maintaining 80–100°C during cyclization minimizes side products.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .

- Catalyst: Lewis acids like ZnCl₂ may accelerate cyclization.

A comparative study of solvents and catalysts is recommended, with yields tracked via HPLC (Table 1).

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | ZnCl₂ | 78 | 98 |

| Ethanol | None | 55 | 92 |

Structural Characterization

Q. Q3. What analytical techniques confirm the molecular structure?

- X-ray crystallography: Resolves substituent positions (e.g., bromo at C8, fluoro at C6) and hydrogen bonding (e.g., hydroxyl at C4). SHELX software is widely used for refinement .

- NMR spectroscopy: H and C NMR identify proton environments (e.g., ethyl ester at C3: δ ~4.3 ppm for CH₂, ~1.3 ppm for CH₃). F NMR confirms fluorine substitution .

- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (C₁₂H₉BrFNO₃: [M+H]⁺ = 314.0) .

Q. Q4. How are crystallographic data discrepancies resolved?

Discrepancies in electron density maps (e.g., disordered bromine atoms) require iterative refinement in SHELXL. Twinning or low-resolution data may necessitate complementary techniques like powder XRD or DFT calculations .

Biological Activity Evaluation

Q. Q5. What assays are used to evaluate antibacterial activity?

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics: Assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

Q. Q6. Why might biological activity vary across studies?

Variations arise from:

- Substituent positioning: Bromine at C8 vs. C6 alters steric and electronic interactions with bacterial topoisomerases .

- Purity: Impurities >2% (by HPLC) skew MIC results.

- Assay conditions: pH, temperature, and culture media affect solubility and stability .

Advanced Mechanistic Studies

Q. Q7. How is the mechanism of action against bacterial targets studied?

- Molecular docking: Simulate interactions with DNA gyrase (PDB ID: 1KZN). Fluorine at C6 enhances hydrogen bonding with Ser84 .

- Enzyme inhibition assays: Measure IC₅₀ against purified gyrase using supercoiling assays.

- Resistance profiling: Compare activity against wild-type and mutant (gyrA S83L) strains .

Q. Q8. How do structural modifications impact pharmacokinetics?

- LogP measurements: The ethyl ester (C3) increases lipophilicity vs. carboxylic acid analogs, enhancing membrane permeability.

- Metabolic stability: Incubate with liver microsomes; ester hydrolysis to the carboxylic acid reduces bioavailability .

Comparative Analysis with Analogues

Q. Q9. How does this compound compare to similar quinoline derivatives?

Key differences (Table 2):

| Compound | Substituents | MIC (μg/mL) S. aureus | LogP |

|---|---|---|---|

| Ethyl 8-bromo-6-fluoro derivative | Br (C8), F (C6) | 0.5 | 2.1 |

| Ethyl 6-bromo-8-methyl derivative | Br (C6), CH₃ (C8) | 2.0 | 2.5 |

| Ethyl 8-chloro-6-fluoro derivative | Cl (C8), F (C6) | 1.2 | 1.8 |

Bromine at C8 improves steric hindrance against efflux pumps, while fluorine at C6 enhances target binding .

Handling and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.